molecular formula C12H17BN2O4 B1284282 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 833486-94-5

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1284282
M. Wt: 264.09 g/mol
InChI Key: QOYJKGGBFKVKDP-UHFFFAOYSA-N
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Patent
US08536180B2

Procedure details

In a 250 mL stainless steel pressure bottle a solution of EXAMPLE 1H (5 g, 18.93 mmol) in ethyl acetate (50 mL) was treated with 10% Pd on carbon (1.25 g, 1.175 mmol). The suspension was stirred under a hydrogen atmosphere for 36 hours at 30 psi at ambient temperature. The mixture was filtered through a nylon membrane and concentrated to provide the title compound. MS APCI(+)) m/e 235.19 (M+H)+.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O>C(OCC)(=O)C.[Pd]>[CH3:16][C:14]1([CH3:17])[C:13]([CH3:18])([CH3:19])[O:12][B:11]([C:9]2[CH:10]=[C:4]([NH2:1])[C:5]([NH2:6])=[CH:7][CH:8]=2)[O:15]1

Inputs

Step One
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred under a hydrogen atmosphere for 36 hours at 30 psi at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a nylon membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C(C(=CC1)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.